BenchChemオンラインストアへようこそ!

N-(Adamantan-1-yl)-4-bromobenzamide

11β-Hydroxysteroid Dehydrogenase Type 1 Metabolic Syndrome Structure-Activity Relationship

N-(Adamantan-1-yl)-4-bromobenzamide is a synthetic small molecule (C17H20BrNO, MW 334.25 g/mol) featuring a lipophilic adamantane cage linked to a 4-bromobenzamide moiety. This compound belongs to a broader class of N-adamantyl benzamides patented as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), an enzyme target for metabolic syndrome.

Molecular Formula C17H20BrNO
Molecular Weight 334.2 g/mol
CAS No. 403845-70-5
Cat. No. B1623120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Adamantan-1-yl)-4-bromobenzamide
CAS403845-70-5
Molecular FormulaC17H20BrNO
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C17H20BrNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
InChIKeyBPODQLGKAZLQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Adamantan-1-yl)-4-bromobenzamide (CAS 403845-70-5): A 1-Adamantyl Benzamide Scaffold for 11β-HSD1 Inhibition and Antiviral Probe Development


N-(Adamantan-1-yl)-4-bromobenzamide is a synthetic small molecule (C17H20BrNO, MW 334.25 g/mol) featuring a lipophilic adamantane cage linked to a 4-bromobenzamide moiety. This compound belongs to a broader class of N-adamantyl benzamides patented as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), an enzyme target for metabolic syndrome [1]. The adamantane group provides metabolic stability and membrane permeability, while the 4-bromo substituent introduces specific steric and electronic properties exploited in structure-activity relationship (SAR) studies [2].

Why N-(Adamantan-1-yl)-4-bromobenzamide Cannot Be Replaced by Other Adamantyl Benzamides or Halogen Analogs


Superficial substitutions within the N-adamantyl-benzamide series are not functionally equivalent. The precise position of the adamantyl attachment (1-adamantyl vs. 2-adamantyl) dictates the three-dimensional presentation of the pharmacophore to the 11βHSD1 enzyme, leading to significant potency differences [1]. Furthermore, the 4-bromo substituent is not interchangeable with 4-chloro or 4-fluoro analogs; the bromine atom’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) and higher polarizability create a unique steric and electronic surface critical for specific halogen-bonding interactions within the enzyme's active site and for the compound's utility as a heavy-atom probe in X-ray crystallography [2].

Data-Driven Differentiation: Quantitative Evidence for N-(Adamantan-1-yl)-4-bromobenzamide vs. Closest Analogs


Isomeric Potency Comparison: 1-Adamantyl vs. 2-Adamantyl Linkage in 11βHSD1 Inhibition

The 1-adamantyl isomer is the core scaffold in key 11βHSD1 inhibitor patents, while the 2-adamantyl isomer demonstrates significantly different activity. N-(2-adamantyl)-4-bromobenzamide has a recorded IC50 of 3060 nM against a relevant pharmacological target, establishing a quantitative baseline for isomer comparison [1]. In broader 11βHSD1 SAR, optimization from a hydroxy-adamantyl lead (IC50 < 0.1 µM) to 2-adamantyl amides yielded inhibitors with single-digit nanomolar IC50 values, underscoring the potency divergence between 1- and 2-substituted analogs [2].

11β-Hydroxysteroid Dehydrogenase Type 1 Metabolic Syndrome Structure-Activity Relationship

Halogen-Dependent Physicochemical Property Modulation for ADME Optimization

The 4-bromo substituent imparts distinct physicochemical properties compared to 4-chloro and 4-fluoro analogs, directly impacting drug-likeness parameters. The compound's predicted LogP is 4.58 and LogSW is -5.55 , reflecting the significant lipophilicity contributed by the bromine atom. In contrast, N-(1-adamantyl)-4-fluorobenzamide (MW 273.34 g/mol) is substantially less lipophilic [1]. This difference is critical because a LogP > 4 is associated with optimal membrane permeability for intracellular targets like 11βHSD1, but also with higher non-specific binding, a balance that must be empirically optimized in a lead series.

ADME Lipophilicity Halogen Bonding

Manganese-Catalyzed Synthetic Route as a Scalable, Selective Pathway for 1-Adamantyl Amides

A specific, high-yielding synthetic route for N-(adamantan-1-yl)amides, including the title compound, is available via Mn-catalyzed reaction of 1-bromoadamantane with carboxylic acid amides. This method achieves yields of 70–90% [1]. This route is particularly advantageous for N-(adamantan-1-yl)-4-bromobenzamide because the 4-bromobenzamide precursor is commercially available, avoiding the need for late-stage bromination which could lead to regioisomeric mixtures. In comparison, traditional Ritter reactions using strong mineral acids are less atom-efficient and generate more hazardous waste [2].

Synthetic Methodology Manganese Catalysis Scale-up Potential

Defined Application Scenarios for N-(Adamantan-1-yl)-4-bromobenzamide Based on Empirical Evidence


Building a Halogen-Bonding SAR Library for 11βHSD1 Inhibitor Lead Optimization

Procure N-(adamantan-1-yl)-4-bromobenzamide as the key 4-bromo representative in a halogen-scanning library (4-F, 4-Cl, 4-Br, 4-I, 4-CF3) built around a 1-adamantyl benzamide scaffold. Its distinct LogP of 4.58 and heavy atom effect make it essential for probing lipophilic tolerance and potential halogen-bonding interactions with the 11βHSD1 active site, directly complementing cellular IC50 data from the 4-chloro and 4-fluoro analogs .

Synthetic Feasibility Assessment for Multi-Gram Scale-Up in Preclinical Candidate Advancement

When an 11βHSD1 inhibitor candidate incorporating a 4-bromophenyl motif is selected for preclinical development, N-(adamantan-1-yl)-4-bromobenzamide should be used as the benchmark substrate for optimizing the Mn-catalyzed coupling route. Its synthesis in 70–90% yield provides a quantifiable target for process chemists to match or exceed, ensuring the route is viable for producing the first 100 g of material for regulatory toxicology studies [1].

Isomeric Probe for Determining the Bioactive Conformation of Adamantane at Enzyme Targets

Use N-(adamantan-1-yl)-4-bromobenzamide in a comparative study against its N-(2-adamantyl)-4-bromobenzamide isomer. The 3060 nM IC50 of the 2-isomer provides a low-activity baseline control. Any significant gain in potency for the 1-isomer in a specific assay validates that the target enzyme's active site prefers the 1-adamantyl spatial orientation, a critical piece of information for structure-based drug design [2].

Quote Request

Request a Quote for N-(Adamantan-1-yl)-4-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.